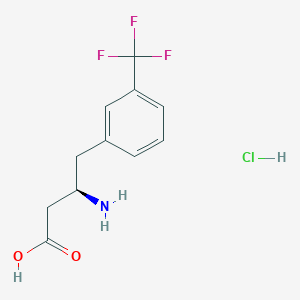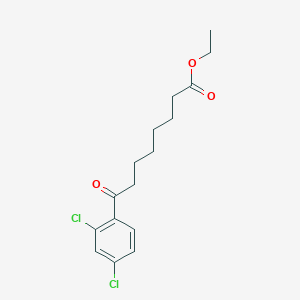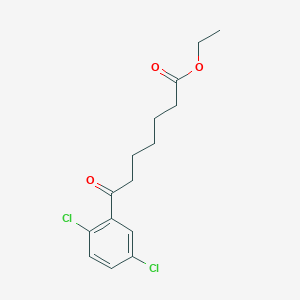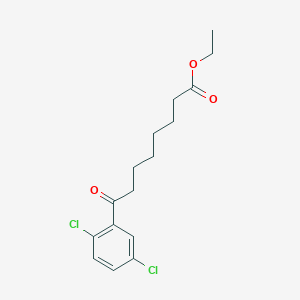
(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride
Overview
Description
“®-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride” is a versatile chemical compound used in scientific research. It is not intended for human or veterinary use. The molecular formula is C11H13ClF3NO2, and the average mass is 283.675 Da .
Molecular Structure Analysis
The molecular formula of “®-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride” is C11H13ClF3NO2 . The average mass is 283.675 Da , and the monoisotopic mass is 283.058685 Da .Scientific Research Applications
-
Synthesis of Cinacalcet HCl
- Field : Pharmaceutical Chemistry
- Application : This compound is a key intermediate in the synthesis of Cinacalcet HCl, a drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
- Method : The synthesis involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results : The final active pharmaceutical ingredient (API) was obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 3-(Trifluoromethyl)phenylboronic acid, a compound with a similar trifluoromethylphenyl group, is used as a reactant in Suzuki-Miyaura cross-coupling reactions .
- Method : In a typical Suzuki-Miyaura reaction, the boronic acid is reacted with a halide or pseudohalide in the presence of a base and a palladium catalyst .
- Results : This reaction is widely used in organic synthesis to form carbon-carbon bonds .
-
Synthesis of Travoprost
- Field : Pharmaceutical Chemistry
- Application : 3-(Trifluoromethyl)phenol, a compound with a similar trifluoromethylphenyl group, is used in the preparation of Travoprost, an antiglaucoma agent .
- Method : The specific synthesis method is not provided, but it likely involves a series of organic reactions .
- Results : The final product, Travoprost, is a medication used to treat high pressure inside the eye including glaucoma .
-
Aerobic Oxidative Cross-Coupling
- Field : Organic Chemistry
- Application : 3-(Trifluoromethyl)phenylboronic acid is used as a reactant in aerobic oxidative cross-coupling reactions .
- Method : In a typical aerobic oxidative cross-coupling reaction, the boronic acid is reacted with another organic compound in the presence of a catalyst and oxygen .
- Results : This reaction is used to form carbon-carbon bonds, which is a fundamental process in organic synthesis .
-
Microwave-Assisted Petasis Reactions
- Field : Organic Chemistry
- Application : 3-(Trifluoromethyl)phenylboronic acid is used as a reactant in microwave-assisted Petasis reactions .
- Method : In a typical Petasis reaction, the boronic acid is reacted with an amine and a carbonyl compound under microwave irradiation .
- Results : This reaction is used to form carbon-carbon and carbon-nitrogen bonds, which are important in the synthesis of complex organic molecules .
-
Rhodium-Catalyzed Addition Reactions
- Field : Organic Chemistry
- Application : 3-(Trifluoromethyl)phenylboronic acid is used as a reactant in rhodium-catalyzed addition reactions .
- Method : In a typical rhodium-catalyzed addition reaction, the boronic acid is reacted with an unsaturated compound in the presence of a rhodium catalyst .
- Results : This reaction is used to form carbon-carbon bonds, which is a key process in organic synthesis .
-
Synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid
- Field : Pharmaceutical Chemistry
- Application : This compound is a derivative of “®-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride” and could potentially be used in the synthesis of other pharmaceutical compounds .
- Method : The specific synthesis method is not provided, but it likely involves a series of organic reactions .
- Results : The final product could potentially be used in the synthesis of other pharmaceutical compounds .
-
Synthesis of Biologically Active Molecules
- Field : Organic Chemistry
- Application : 3-(Trifluoromethyl)phenylboronic acid is used in the synthesis of biologically active molecules .
- Method : The specific synthesis method is not provided, but it likely involves a series of organic reactions .
- Results : The final products are biologically active molecules, which could potentially be used in various applications, such as drug discovery .
Safety And Hazards
properties
IUPAC Name |
(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVRYVAWNUBDCU-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647467 | |
| Record name | (3R)-3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride | |
CAS RN |
332061-80-0, 269726-73-0 | |
| Record name | Benzenebutanoic acid, β-amino-3-(trifluoromethyl)-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















